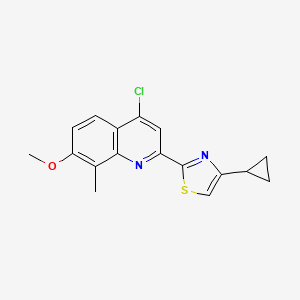
5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a 4-methylthiophene ring substituted with a 4-isopropylphenyl group and a carbonyl chloride functional group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution with Isopropylphenyl Group:
Introduction of the Carbonyl Chloride Group: The final step involves the conversion of the methyl group on the thiophene ring to a carbonyl chloride group. This can be done using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting the methyl group to a carbonyl chloride group.
Palladium Catalysts: Used in cross-coupling reactions.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts alkylation reactions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-4-methylthiophene-2-carbonyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
5-(4-Isopropylphenyl)-2-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Properties
Molecular Formula |
C15H15ClOS |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
4-methyl-5-(4-propan-2-ylphenyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C15H15ClOS/c1-9(2)11-4-6-12(7-5-11)14-10(3)8-13(18-14)15(16)17/h4-9H,1-3H3 |
InChI Key |
DTJKBHWNYKYDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)Cl)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12224773.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224774.png)
![2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid](/img/structure/B12224778.png)
![2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224780.png)
![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12224783.png)
![3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B12224790.png)

![1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12224807.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide](/img/structure/B12224818.png)
![1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224824.png)

![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12224831.png)
![5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine](/img/structure/B12224838.png)
![4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12224846.png)
